Dibutylchlorophosphine
Overview
Description
Dibutylchlorophosphine, also known as dibutylphosphinous chloride, is an organophosphorus compound with the molecular formula (CH₃CH₂CH₂CH₂)₂PCl. It is a colorless liquid that is primarily used as a reagent in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable tool in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibutylchlorophosphine can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with butylmagnesium chloride in an ether solvent. The reaction proceeds as follows:
PCl3+2BuMgCl→(Bu)2PCl+2MgCl2
Industrial Production Methods: In an industrial setting, this compound is typically produced by the chlorination of dibutylphosphine. This process involves the controlled addition of chlorine gas to dibutylphosphine under anhydrous conditions to yield this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form dibutylphosphine oxide.
Substitution: It readily participates in substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Addition: this compound can add to unsaturated compounds like alkenes and alkynes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as amines, alcohols, and thiols are used under mild conditions.
Addition: Catalysts like palladium or nickel are often employed in addition reactions.
Major Products:
Oxidation: Dibutylphosphine oxide.
Substitution: Dibutylphosphine derivatives with various substituents.
Addition: Phosphine-containing adducts.
Scientific Research Applications
Dibutylchlorophosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in the synthesis of organophosphorus compounds.
Biology: this compound derivatives are explored for their potential as enzyme inhibitors.
Medicine: Research is ongoing into its use in the development of pharmaceuticals, particularly in the synthesis of bioactive molecules.
Industry: It is employed in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism by which dibutylchlorophosphine exerts its effects is primarily through its reactivity with nucleophiles. The chlorine atom in this compound is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various phosphine derivatives. The molecular targets and pathways involved depend on the specific reactions and applications, but generally, it acts by modifying the chemical environment of the target molecules.
Comparison with Similar Compounds
Di-tert-butylchlorophosphine: Similar in structure but with tert-butyl groups instead of butyl groups.
Chlorodiethylphosphine: Contains ethyl groups instead of butyl groups.
Chlorodiphenylphosphine: Contains phenyl groups instead of butyl groups.
Uniqueness: Dibutylchlorophosphine is unique due to its specific reactivity profile and the balance between steric and electronic effects provided by the butyl groups. This makes it particularly useful in certain synthetic applications where other chlorophosphines might not be as effective.
Properties
IUPAC Name |
dibutyl(chloro)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18ClP/c1-3-5-7-10(9)8-6-4-2/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAZMDLULSVYMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCP(CCCC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10308307 | |
Record name | Dibutylchlorophosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10308307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4323-64-2 | |
Record name | NSC203027 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203027 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dibutylchlorophosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10308307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibutylchlorophosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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